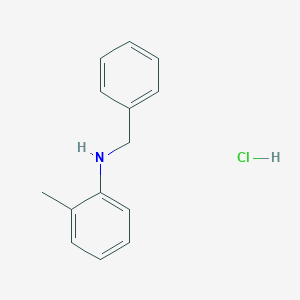

N-benzyl-2-methylaniline hydrochloride

Description

N-benzyl-2-methylaniline hydrochloride is an organic salt with the chemical formula C₁₄H₁₆ClN. Structurally, it features a central aniline (B41778) ring substituted with a methyl group at the ortho position (position 2) and a benzyl (B1604629) group (a phenylmethyl group) attached to the nitrogen atom. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, making it more amenable for use in various chemical reactions and biological assays.

While detailed, publicly available research focusing exclusively on this compound is limited, the broader class of N-benzylated aniline derivatives has been the subject of extensive investigation. These studies provide the essential context for understanding the compound's potential significance.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 723285-17-4 |

| Molecular Formula | C₁₄H₁₆ClN |

| Molecular Weight | 233.74 g/mol |

| Structure | A secondary amine featuring a benzyl group and a 2-methylphenyl group attached to nitrogen, in its hydrochloride salt form. |

The N-benzyl aniline scaffold is a privileged structure in modern chemical research, serving both as a versatile synthetic intermediate and as a core component in biologically active molecules. The introduction of a benzyl group to the aniline nitrogen significantly influences the molecule's steric and electronic properties, which can be strategically exploited in both organic synthesis and drug design.

In the field of organic chemistry , N-benzylated anilines are valuable precursors and building blocks. bldpharm.com They undergo a variety of chemical transformations, including oxidation, reduction, and substitution, allowing for the synthesis of more complex molecular architectures. For instance, they have been used in the preparation of fused heterocyclic systems, which are prevalent in many areas of materials science and pharmaceuticals. The reactivity of the aniline core, modulated by the N-benzyl and other ring substituents, makes these compounds useful tools for synthetic chemists.

The significance of N-benzylated aniline derivatives is particularly pronounced in medicinal chemistry , where they have been identified as key pharmacophores in the development of new therapeutic agents. Research has shown that compounds containing this motif exhibit a wide range of biological activities.

Anticancer Potential: Certain aniline derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest. While specific studies on this compound are not widely published, related N-benzyl structures have been investigated as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer.

Enzyme Inhibition: N-benzyl aniline derivatives have been synthesized and evaluated as highly potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease and glaucoma, respectively.

Neuroprotective and Anti-inflammatory Effects: There is emerging evidence that this class of compounds may offer neuroprotective benefits by shielding neuronal cells from oxidative stress-induced apoptosis. Furthermore, some derivatives have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Antibacterial Applications: A patent has disclosed the potential use of N-benzyl aniline derivatives as antibacterial agents, specifically targeting methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.

The specific substitution pattern, such as the 2-methyl group in this compound, plays a crucial role in fine-tuning the biological activity and selectivity of these derivatives.

The story of N-benzylated anilines is intrinsically linked to the broader history of aniline itself. Aniline (C₆H₅NH₂), the simplest aromatic amine, was first isolated in the early 19th century. Its discovery was a cornerstone for the burgeoning synthetic dye industry, which revolutionized textiles and commerce. This initial utility established aniline and its derivatives as one of the oldest and most indispensable classes of organic intermediates.

Early synthetic efforts focused on modifying the aniline structure to create new colors and materials. The development of methods for N-alkylation and N-benzylation represented a significant step forward, allowing chemists to systematically alter the properties of the aniline core. Classic methods, often variations of Vogel's method, utilized benzyl halides to introduce the benzyl group onto the aniline nitrogen. bldpharm.com These reactions provided access to a new family of compounds—secondary and tertiary amines with increased steric bulk and modified electronic characteristics compared to the primary aniline parent.

As the fields of pharmacology and medicinal chemistry matured in the 20th century, the focus expanded beyond dyes. Researchers began to recognize that the aniline scaffold was present in many biologically active natural products and pharmaceuticals. This led to a more systematic exploration of aniline derivatives, including N-benzylated structures, as potential therapeutic agents.

Initial studies often involved preparing series of these derivatives to investigate their metabolism and structure-activity relationships (SAR). For example, research from the late 20th century examined how N-benzyl-4-substituted anilines are metabolized in vitro, revealing pathways like N-debenzylation and ring hydroxylation. This foundational work was critical for understanding how these compounds behave in biological systems.

In recent decades, with the advent of high-throughput screening and rational drug design, the N-benzyl aniline motif has been "rediscovered" and incorporated into novel drug candidates targeting a diverse array of diseases, as highlighted in the previous section. The historical progression from a simple dye precursor to a key component in modern drug discovery illustrates the enduring value and versatility of N-benzylated aniline derivatives in scientific research.

Properties

IUPAC Name |

N-benzyl-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2-10,15H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNCXLFSBBIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Methylaniline Hydrochloride

Reductive Amination Pathways for N-benzyl-2-methylaniline Precursors

Reductive amination is a prominent method for forming the N-benzyl bond in the precursor to N-benzyl-2-methylaniline hydrochloride. This process generally involves the reaction of 2-methylaniline with benzaldehyde (B42025) to form an intermediate imine, which is then reduced to the secondary amine. This can be performed in a one-pot reaction where the imine formation and reduction occur concurrently. rsc.org

Catalytic Hydrogenation Protocols (e.g., Raney Nickel, Palladium Catalysts)

Catalytic hydrogenation is a widely used technique for the reduction step in reductive amination. This method employs a catalyst, typically a transition metal, in the presence of hydrogen gas to facilitate the reduction of the imine intermediate.

Palladium Catalysts : Palladium, often supported on carbon (Pd/C), is an effective catalyst for reductive aminations. Studies have shown that palladium nanoparticles supported on carbon can be used in the reductive amination of benzaldehyde with aniline (B41778) to form N-benzylaniline. researchgate.net The efficiency of these catalysts can be influenced by the reaction conditions, such as temperature and the nature of the solvent. researchgate.net

Raney Nickel : Raney nickel is another common catalyst for hydrogenation reactions, including the synthesis of benzylamine (B48309) from benzonitrile (B105546) through catalytic hydrogenation. google.com This catalyst is known for its high activity. google.com

The general scheme for catalytic hydrogenation in reductive amination is as follows:

Condensation of 2-methylaniline and benzaldehyde to form N-benzylidene-2-methylaniline.

Hydrogenation of the resulting imine in the presence of a metal catalyst (e.g., Pd/C, Raney Ni) to yield N-benzyl-2-methylaniline. rsc.org

Alternative Reductive Conditions and Reagents

Beyond catalytic hydrogenation, other reducing agents can be employed for the reductive amination process. These alternatives can offer different reactivity profiles and may be preferable under specific laboratory conditions.

Sodium Borohydride (B1222165) (NaBH₄) : This reagent is a milder reducing agent compared to lithium aluminum hydride and is often used for the reductive amination of aldehydes and ketones. researchgate.net The reaction can be performed in a one-pot manner, where the aldehyde, amine, and reducing agent are combined. researchgate.net

Borohydride Exchange Resin (BER) : This is a solid-supported borohydride reagent that offers advantages in terms of simplified work-up procedures. It has been successfully used for the reductive amination of various aldehydes and ketones with dimethylamine. koreascience.kr

Formic Acid : Formic acid can serve as a hydrogen source in transfer hydrogenation reactions, often in the presence of an iridium catalyst, to achieve reductive amination. researchgate.net

N-Alkylation Strategies Utilizing 2-Methylaniline and Benzyl (B1604629) Halides

N-alkylation is a direct approach to forming the C-N bond by reacting an amine with an alkylating agent. In the context of synthesizing N-benzyl-2-methylaniline, this involves the reaction of 2-methylaniline with a benzyl halide, typically benzyl chloride. orgsyn.org

Nucleophilic Substitution (Sₙ2) Mechanisms and Optimization

The reaction between 2-methylaniline and benzyl chloride proceeds via a nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride and displacing the chloride ion.

A significant challenge in this method is preventing over-alkylation, which leads to the formation of the tertiary amine (N,N-dibenzyl-2-methylaniline) and potentially a quaternary ammonium (B1175870) salt. To favor the formation of the desired secondary amine, an excess of the aniline starting material is often used. orgsyn.org

Base-Mediated Alkylation Techniques (e.g., K₂CO₃ in DMF)

The use of a base is common in N-alkylation reactions to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) : This is a common combination used for base-mediated alkylation. The base neutralizes the acid produced, and the polar aprotic solvent (DMF) facilitates the Sₙ2 reaction.

Sodium Bicarbonate (NaHCO₃) : A milder base like sodium bicarbonate can also be employed to control the reaction and minimize the formation of by-products. orgsyn.org

| Alkylation Method | Reagents | Key Features |

| Direct Reaction | 2-Methylaniline, Benzyl Chloride | Excess aniline is used to minimize over-alkylation. orgsyn.org |

| Base-Mediated | 2-Methylaniline, Benzyl Chloride, Base (e.g., K₂CO₃, NaHCO₃) | The base neutralizes the acid byproduct, preventing amine protonation. orgsyn.org |

Advanced Catalytic Approaches for N-Benzylation of Anilines

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer more efficient and sustainable routes for N-alkylation, often utilizing alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process avoids the use of stoichiometric organohalides and generates water as the primary byproduct. nih.govrsc.org

The general mechanism involves:

Catalyst-mediated dehydrogenation of the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde).

Condensation of the in-situ generated aldehyde with the amine (2-methylaniline) to form an imine.

Hydrogenation of the imine by the catalyst, which had accepted the hydrogen in the first step, to yield the N-alkylated amine. nih.gov

A variety of transition metal catalysts have been developed for this purpose, including those based on:

Iridium : Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high catalytic activity for the N-alkylation of anilines with benzyl alcohols. acs.orgnih.gov

Ruthenium : Ruthenium-based catalysts are also effective for this transformation. acs.org

Manganese : More recently, catalysts based on earth-abundant and less expensive metals like manganese have been developed for the selective N-alkylation of amines with alcohols. nih.gov

Iron : Iron-catalyzed N-alkylation reactions have also gained attention as a more sustainable alternative. researchgate.net

Cobalt : Cobalt-based catalysts, including those supported on metal-organic frameworks, have demonstrated efficacy in the N-alkylation of anilines with benzyl alcohol. rsc.org

Nickel : Nickel-based systems have been developed for the amination of alcohols. acs.org

Transition Metal-Catalyzed N-Alkylation with Alcohols (e.g., Manganese, Iridium, Ruthenium Complexes)

A prominent and atom-economical method for the synthesis of N-alkylanilines is the direct N-alkylation of anilines with alcohols, catalyzed by transition metal complexes. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the metal hydride species that was formed during the initial oxidation of the alcohol. This process is advantageous as it utilizes readily available and less toxic alcohols as alkylating agents, with water being the only byproduct.

Recent studies have highlighted the efficacy of various transition metal complexes in catalyzing the N-alkylation of 2-methylaniline with benzyl alcohol. For instance, an N-heterocyclic carbene (NHC)–Iridium(III) complex has been shown to effectively catalyze this reaction. nih.govacs.org In a typical procedure, 2-methylaniline is reacted with benzyl alcohol in the presence of a catalytic amount of the Ir(III) complex and a base, such as potassium tert-butoxide (KOtBu), at elevated temperatures. nih.govacs.org This method has demonstrated a 65% yield for N-benzyl-2-methylaniline. nih.govacs.org

Ruthenium complexes, particularly those with N-heterocyclic carbene ligands, are also widely used for N-alkylation reactions. researchgate.net The general mechanism follows the borrowing hydrogen pathway, similar to iridium catalysts. researchgate.net While specific yield data for the ruthenium-catalyzed reaction of 2-methylaniline with benzyl alcohol is part of a broader body of research on N-alkylation, the versatility of ruthenium catalysts in these transformations is well-established. researchgate.netrsc.org

Manganese complexes have emerged as a more sustainable and cost-effective alternative to precious metal catalysts like iridium and ruthenium for N-alkylation reactions. These earth-abundant metal catalysts have shown promise in the N-alkylation of anilines with alcohols, operating under similar principles of hydrogen autotransfer.

| Catalyst | Reactants | Base | Temperature | Yield of N-benzyl-2-methylaniline | Reference |

|---|---|---|---|---|---|

| NHC–Ir(III) complex | 2-methylaniline, Benzyl alcohol | KOtBu | 120 °C | 65% | nih.govacs.org |

| NHC–Ru(II) complex | Anilines, Alcohols | Various | Various | General high yields reported | researchgate.net |

Copper-Catalyzed Amination Reactions at sp³ C-H Bonds Adjacent to Nitrogen

Another advanced synthetic strategy involves the direct functionalization of sp³ C-H bonds. Copper-catalyzed amidation of unactivated sp³ C-H bonds adjacent to a nitrogen atom represents a powerful tool for forming C-N bonds. nih.gov This methodology typically employs an inexpensive copper catalyst, such as copper(I) bromide (CuBr), in conjunction with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.gov

In the context of substrates like N-benzylaniline, this reaction has been observed to lead to a novel dephenylation-amidation sequence. nih.gov While not a direct synthesis of N-benzyl-2-methylaniline, this reaction highlights the reactivity of the benzylic C-H bond in N-benzylamines. The mechanism is thought to involve the oxidation of the tertiary amine to an aminyl radical cation, followed by the loss of a proton to form an iminium ion. This intermediate is then susceptible to nucleophilic attack. For the synthesis of N-benzyl-2-methylaniline itself, this specific methodology is less direct than N-alkylation. However, the principles of copper-catalyzed C-H amination are a significant area of research for the synthesis of complex amines. nih.gov

One-Pot Synthetic Sequences for N-benzyl-2-methylaniline

A related one-pot synthesis of N-benzyl-N-ethylaniline has been achieved through the reductive alkylation of aniline. researchgate.net This concept can be adapted for N-benzyl-2-methylaniline. The process would involve the reaction of 2-methylaniline with benzaldehyde to form an in-situ Schiff base (an imine), which is then reduced without isolation to yield the final product. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation.

Furthermore, a catalyst- and additive-free one-pot synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov This demonstrates the feasibility of preparing such compounds in a streamlined and environmentally friendly manner.

Hydrochloride Salt Formation: Principles and Experimental Techniques

The conversion of the free base, N-benzyl-2-methylaniline, into its hydrochloride salt is a standard procedure to enhance its stability, crystallinity, and solubility in aqueous media. This is a crucial step in many pharmaceutical and research applications.

The fundamental principle of hydrochloride salt formation is an acid-base reaction. The nitrogen atom of the secondary amine in N-benzyl-2-methylaniline is basic and readily accepts a proton from a strong acid like hydrochloric acid (HCl). The acidification is typically carried out by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or with gaseous HCl. The choice of solvent is critical to ensure that the resulting hydrochloride salt precipitates out of the solution. A patent for a related compound describes a process that involves washing an organic layer containing the amine with an aqueous solution of HCl. google.com

Once the acidification is complete and the hydrochloride salt has precipitated, it is isolated by filtration. The collected solid is then typically washed with a cold, non-polar solvent to remove any unreacted starting materials or byproducts that might be soluble in the wash solvent. The washing procedure may be followed by drying under vacuum to remove any residual solvent. google.com The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. Recrystallization from a suitable solvent system can be employed if further purification is necessary.

Stereochemical Considerations and Enantioselective Syntheses

For the parent compound, N-benzyl-2-methylaniline, there are no chiral centers, and therefore, it exists as a single achiral molecule. Consequently, stereochemical considerations and enantioselective syntheses are not applicable.

However, if chiral substituents were present on either the aniline or the benzyl ring, the resulting molecule could be chiral. In such hypothetical cases, enantioselective synthetic methods would be necessary to produce a single enantiomer. General strategies for the enantioselective synthesis of chiral amines include the use of chiral catalysts in reductive amination or N-alkylation reactions, or the resolution of a racemic mixture of the final product. For instance, asymmetric cross-coupling reactions using dual nickel and photoredox catalysis have been developed for the synthesis of chiral N-benzylic heterocycles, demonstrating a potential, though not directly applied, strategy for creating stereogenic centers at the benzylic position. nih.gov As it stands, for N-benzyl-2-methylaniline itself, these considerations are not relevant.

Spectroscopic and Structural Elucidation of N Benzyl 2 Methylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-benzyl-2-methylaniline hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their correlations. The protonation of the nitrogen atom in the hydrochloride salt influences the chemical shifts of nearby protons and carbons compared to its free base form.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 2-methylaniline rings, the benzylic methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is complex due to the presence of two different phenyl rings. The protons on the benzyl ring typically appear as a multiplet, while the protons on the 2-methylaniline ring show a distinct set of multiplets. The benzylic protons (CH₂) adjacent to the nitrogen atom appear as a singlet, and the methyl group (CH₃) on the aniline (B41778) ring also presents as a singlet. The coupling patterns, dictated by the spin-spin interactions between adjacent non-equivalent protons, provide valuable information about the substitution pattern of the aromatic rings.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for N-benzyl-2-methylaniline Moiety (Note: The following data is based on typical values and may vary based on solvent and experimental conditions. The hydrochloride salt form may induce downfield shifts for protons near the ammonium (B1175870) center.)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | - |

| Aromatic (2-methylaniline) | 6.70 - 7.20 | Multiplet | - |

| Benzylic (CH₂) | ~4.30 | Singlet | - |

| Methyl (CH₃) | ~2.10 | Singlet | - |

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum for this compound will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the carbons are influenced by their electronic environment. The protonation at the nitrogen atom in the hydrochloride salt is expected to cause a downfield shift for the adjacent carbons.

Multiplicity analysis, often determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in distinguishing between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for N-benzyl-2-methylaniline Moiety (Note: The following data is based on typical values and may vary based on solvent and experimental conditions. The hydrochloride salt form may induce downfield shifts for carbons near the ammonium center.)

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Quaternary) | 135 - 150 | C |

| Aromatic (Methine) | 110 - 130 | CH |

| Benzylic (CH₂) | ~50 | CH₂ |

| Methyl (CH₃) | ~18 | CH₃ |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. researchgate.netyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons on both the benzyl and 2-methylaniline rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the benzylic proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.netyoutube.com HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected between the benzylic protons and the aromatic carbons of both rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, even if they are not directly bonded. youtube.com NOESY can provide information about the conformation of the molecule, for instance, by showing spatial proximity between the benzylic protons and the protons on the 2-methylaniline ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. This allows for the direct determination of the molecular weight of the free base. The high-resolution mass measurement from ESI-MS can be used to determine the elemental composition of the molecule with high accuracy.

EI-MS is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For N-benzyl-2-methylaniline, the molecular ion peak would be observed, and the fragmentation would likely involve cleavage of the bonds adjacent to the nitrogen atom.

Key expected fragmentation pathways include:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a hydrogen radical or a methyl radical.

Benzylic cleavage : Cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion.

Loss of the methyl group from the aniline ring.

Interactive Data Table: Predicted Key Fragments in EI-MS of N-benzyl-2-methylaniline

| m/z | Proposed Fragment | Formula |

| 197 | Molecular Ion [M]⁺˙ | [C₁₄H₁₅N]⁺˙ |

| 182 | [M - CH₃]⁺ | [C₁₃H₁₂N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

A detailed analysis of the IR spectrum, including a data table of vibrational frequencies and their assignments to specific functional groups (such as N-H stretching in the hydrochloride salt, C-N stretching, and aromatic C-H bending), cannot be provided without access to an experimental spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available. Without single-crystal X-ray diffraction data, a definitive determination of its solid-state structure is not possible.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A discussion of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety and potential π-π stacking between the aromatic rings, cannot be conducted without the foundational data from X-ray crystallography.

Computational and Theoretical Investigations of N Benzyl 2 Methylaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and properties of N-benzyl-2-methylaniline hydrochloride. By modeling the electron density, DFT provides a robust framework for predicting various molecular attributes with high accuracy. Computational studies typically employ hybrid functionals like B3LYP combined with appropriate basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process computationally finds the lowest energy structure, corresponding to the most probable conformation of the molecule. arabjchem.org For a flexible molecule like this, with rotational freedom around the nitrogen-benzyl and nitrogen-aryl bonds, conformational analysis is essential.

Researchers perform these calculations to identify various stable conformers and determine their relative energies. The steric hindrance caused by the ortho-methyl group on the aniline (B41778) ring significantly influences the preferred orientation of the benzyl (B1604629) and methylaniline moieties. The results of such an analysis are typically presented in a table comparing the relative stabilities of the identified conformers.

Table 1: Hypothetical Relative Energies of N-benzyl-2-methylaniline Conformers This table is illustrative and shows how data from a conformational analysis would be presented.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 75° | 0.00 |

| 2 | -85° | 1.25 |

| 3 | 170° | 3.40 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov

A small energy gap suggests that the molecule is more reactive and easily polarizable, indicating potential for charge transfer within the molecule. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methylaniline ring, while the LUMO may be distributed across the benzyl ring and the positively charged ammonium (B1175870) center. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. theaic.org

Table 2: Quantum Chemical Reactivity Descriptors This table defines key parameters derived from HOMO-LUMO energies.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. theaic.org |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons. theaic.org |

Vibrational Frequency Calculations and Spectroscopic Correlations

DFT calculations are used to predict the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. scirp.org

The theoretical vibrational spectrum provides valuable confirmation of the molecular structure and functional groups. For instance, calculations can precisely identify the frequencies associated with the N-H stretch of the hydrochloride salt, the aromatic C-H stretches of the two rings, the C-N bond vibrations, and the characteristic modes of the methyl group. Comparing the computed spectrum with the experimental one allows for a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interaction with other molecules and its reactive sites. Mulliken population analysis is a common method used to calculate partial atomic charges, providing insight into the charge distribution across the molecular framework. researchgate.netwikipedia.org However, it is known to be highly dependent on the basis set used in the calculation. stackexchange.com

A more visual tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to denote different regions of electrostatic potential.

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In N-benzyl-2-methylaniline, these would be centered around the nitrogen atom (in the free base) and the π-systems of the aromatic rings.

Blue regions indicate positive potential, which is electron-poor and susceptible to nucleophilic attack. For the hydrochloride salt, a strong positive potential would be localized on the acidic proton attached to the nitrogen.

These analyses are vital for predicting intermolecular interactions and identifying the most likely sites for chemical reactions. researchgate.netresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energy of the transition state, chemists can determine the activation energy barrier for a reaction, which governs the reaction rate. This approach can be applied to study various reactions, such as oxidation at the nitrogen atom, electrophilic substitution on the aromatic rings, or nucleophilic substitution reactions. Modeling these pathways provides a detailed, atomistic understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules, to model the system's evolution.

For this compound, MD simulations can be used to explore its conformational landscape in solution. researchgate.net These simulations reveal how the molecule flexes, rotates, and changes its shape in response to thermal energy and interactions with its environment. This provides a more complete understanding of the molecule's flexibility and the full range of conformations it can adopt. Furthermore, MD is invaluable for studying intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a biological target, by simulating the dynamic process of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies on N-benzylated Arylamine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov By identifying key molecular properties, known as descriptors, that influence a molecule's activity, QSAR models can predict the potency of new, unsynthesized compounds. This methodology is a cornerstone of modern medicinal chemistry, guiding the optimization of lead compounds and prioritizing synthetic efforts.

The development of a robust QSAR model involves calculating a wide range of descriptors—categorized as electronic, steric, hydrophobic, and topological—and using statistical methods to build a predictive equation. longdom.orgmdpi.com The validity and predictive power of these models are rigorously assessed using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.gov

Research into N-benzylated arylamine scaffolds and related N-aryl derivatives has utilized QSAR to explore their potential as therapeutic agents. These studies have successfully correlated structural features with specific biological activities, such as enzyme inhibition.

Findings from a QSAR study on N-aryl derivatives as cholinesterase inhibitors revealed that specific molecular descriptors are crucial for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. mdpi.comnih.gov The study identified several descriptors that significantly contribute to the bioactivity of these compounds.

| Descriptor | Description | Significance in QSAR Model |

|---|---|---|

| AlogP98 | Logarithm of the partition coefficient between n-octanol and water, a measure of hydrophobicity. | Indicates the importance of lipophilicity for membrane permeability and target interaction. |

| Wiener Index | A topological descriptor related to the branching of the molecular skeleton. | Reflects the impact of molecular size and shape on biological activity. |

| Kappa-1-AM | A molecular shape index that describes the degree of star-like branching. | Highlights the role of specific spatial arrangements of atoms. |

| Dipole-Mag | The magnitude of the dipole moment of the molecule. | Points to the significance of electrostatic interactions with the biological target. |

| CHI-1 | A molecular connectivity index related to the degree of branching and complexity. | Correlates molecular structure complexity with inhibitory potency. |

The predictive ability of the developed QSAR models was confirmed with high statistical significance, demonstrating their utility in forecasting the inhibitory potential of new N-aryl derivatives. nih.gov

In another study, the inhibitory activities of various N-benzyl- and N-allyl aniline derivatives were investigated against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). researchgate.net The findings demonstrated a range of potencies, which are essential for establishing a structure-activity relationship.

| Enzyme Target | Measured Activity | Observed Range |

|---|---|---|

| hCA I | IC₅₀ | 243.11 - 633.54 nM |

| Kᵢ | 202.12 - 635.31 nM | |

| hCA II | IC₅₀ | 296.32 - 518.37 nM |

| Kᵢ | 298.57 - 511.18 nM | |

| AChE | IC₅₀ | 182.45 - 520.21 nM |

| Kᵢ | 149.24 - 519.59 nM |

These experimental results, supported by in silico molecular docking studies, provide the foundational data necessary for building QSAR models. researchgate.net Such models can help elucidate why certain structural modifications on the N-benzyl aniline scaffold lead to enhanced or diminished inhibitory activity against these enzymes. By quantifying the relationship between structural descriptors and the observed IC₅₀ or Kᵢ values, researchers can rationally design more potent and selective inhibitors.

These examples underscore the power of QSAR studies in transforming raw biological data into predictive models. For the N-benzylated arylamine scaffold, this approach is invaluable for identifying the structural determinants of activity and for guiding the synthesis of novel compounds with improved therapeutic profiles.

Chemical Reactivity and Derivatization of N Benzyl 2 Methylaniline Hydrochloride

Amine Functional Group Transformations

The secondary amine in N-benzyl-2-methylaniline is a key site for chemical modifications. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.

N-benzyl-2-methylaniline readily undergoes N-acylation and N-sulfonylation reactions with appropriate acylating or sulfonylating agents to form the corresponding amides and sulfonamides. These reactions typically proceed by the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl carbon. A base is often required to neutralize the hydrochloride and to scavenge the acidic byproduct generated during the reaction. nih.govorientjchem.org

N-Acylation: The reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acyl-N-benzyl-2-methylanilines. These amides are important intermediates in organic synthesis.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. core.ac.uksapub.org N-sulfonylated products are of interest in medicinal chemistry and as protecting groups for amines. researchgate.net

Table 1: Representative N-Acylation and N-Sulfonylation Reactions of N-benzyl-2-methylaniline

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-acetyl-N-benzyl-2-methylaniline | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzoyl chloride | N-benzoyl-N-benzyl-2-methylaniline | Triethylamine, THF, rt |

| Acetic anhydride | N-acetyl-N-benzyl-2-methylaniline | Neat, 100 °C or with catalytic acid |

| p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-benzyl-2-methylaniline | NaOH (aq), CH₂Cl₂, rt |

| Methanesulfonyl chloride | N-(methanesulfonyl)-N-benzyl-2-methylaniline | Pyridine, CH₂Cl₂, 0 °C |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. beilstein-journals.org N-benzyl-2-methylaniline, being a secondary amine, does not have the requisite N-H bonds to undergo a direct condensation reaction with carbonyl compounds to form a stable imine. The reaction mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to the imine. This dehydration step is not possible for secondary amines as there is no proton on the nitrogen to be eliminated.

However, it is important to consider the reactivity of related primary anilines, such as 2-methylaniline (o-toluidine), which is a precursor to N-benzyl-2-methylaniline. Primary anilines readily react with aldehydes and ketones to form Schiff bases. For instance, the reaction of 2-methylaniline with benzaldehyde (B42025) yields N-benzylidene-2-methylaniline. These reactions are often catalyzed by an acid or a base and may require the removal of water to drive the equilibrium towards the product. youtube.com

Table 2: Formation of Schiff Bases from a Related Primary Aniline (B41778)

| Primary Aniline | Carbonyl Compound | Schiff Base Product | Typical Conditions |

| 2-Methylaniline | Benzaldehyde | N-benzylidene-2-methylaniline | Ethanol, reflux, catalytic acetic acid |

| 2-Methylaniline | Acetophenone | N-(1-phenylethylidene)-2-methylaniline | Toluene (B28343), Dean-Stark trap, p-TsOH |

| 2-Methylaniline | Cyclohexanone | N-cyclohexylidene-2-methylaniline | Methanol, rt |

The N-benzyl group in N-benzyl-2-methylaniline can be selectively removed to regenerate the parent secondary amine, 2-methylaniline, or to prepare other N-substituted derivatives. This debenzylation is a crucial transformation in synthetic routes where the benzyl (B1604629) group is used as a protecting group for the amine functionality.

Several methods are available for N-debenzylation, with catalytic hydrogenolysis being one of the most common. researchgate.net This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. nih.gov The reaction is generally clean and efficient, yielding toluene as a byproduct.

Other methods for debenzylation include the use of strong acids, or oxidative cleavage. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, hydrogenolysis may not be suitable if the molecule contains other reducible groups like alkenes or alkynes.

Table 3: Methods for Selective Debenzylation of N-benzylanilines

| Method | Reagents and Conditions | Comments |

| Catalytic Hydrogenolysis | H₂, Pd/C, Ethanol, rt, 1 atm | Common and efficient method. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol, reflux | Avoids the use of gaseous hydrogen. |

| Oxidative Debenzylation | N-Iodosuccinimide (NIS) | Tunable for mono- or di-debenzylation in some cases. wikipedia.org |

| Acid-catalyzed Cleavage | HBr, Acetic acid | Harsher conditions, limited by acid-sensitive groups. |

Aromatic Ring Functionalization

Both the toluidine and the benzyl aromatic rings in N-benzyl-2-methylaniline are susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The nature and position of the substituents on these rings will dictate the regiochemical outcome of these reactions.

The toluidine ring in N-benzyl-2-methylaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the methyl group. The N-benzylamino group is a strong activating group and an ortho-, para-director. savemyexams.com The methyl group is also an activating, ortho-, para-directing group. wikipedia.org

The combined directing effects of the N-benzylamino and the methyl groups on the toluidine ring are reinforcing, strongly directing incoming electrophiles to the positions ortho and para to the amino group. libretexts.org Given that the methyl group is at the 2-position, the incoming electrophile will be directed to the 4- and 6-positions. Steric hindrance from the N-benzyl group might influence the ratio of the ortho to para substituted products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro- and 6-nitro-N-benzyl-2-methylaniline. acs.org Halogenation with reagents like bromine or chlorine would similarly lead to substitution at the 4- and 6-positions. chemrxiv.orgyoutube.comyoutube.comchemistrysteps.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-benzyl-2-methylaniline

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-benzyl-2-methylaniline, 6-Nitro-N-benzyl-2-methylaniline |

| Bromination | Br₂, FeBr₃ | 4-Bromo-N-benzyl-2-methylaniline, 6-Bromo-N-benzyl-2-methylaniline |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-N-benzyl-2-methylaniline, 6-Chloro-N-benzyl-2-methylaniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-N-benzyl-2-methylaniline |

N-benzyl-2-methylaniline can serve as a substrate in metal-catalyzed cross-coupling reactions, particularly for the formation of new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the N-arylation of amines. youtube.comwikipedia.orgacsgcipr.orglibretexts.orgresearchgate.net In this context, N-benzyl-2-methylaniline could react with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to form a triarylamine.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. beilstein-journals.orgresearchgate.netorganic-chemistry.org These reactions typically require higher temperatures but can be advantageous due to the lower cost of copper catalysts.

These cross-coupling reactions are powerful tools for the synthesis of complex molecules containing multiple aryl groups attached to a central nitrogen atom, which are common motifs in pharmaceuticals and materials science. nih.gov

Table 5: Representative Metal-Catalyzed N-Arylation with a Secondary Aniline Substrate

| Coupling Partner | Catalyst System | Product Type |

| Aryl bromide | Pd(OAc)₂, BINAP, NaOtBu | N-Aryl-N-benzyl-2-methylaniline |

| Aryl chloride | Pd₂(dba)₃, XPhos, K₃PO₄ | N-Aryl-N-benzyl-2-methylaniline |

| Aryl iodide | CuI, L-proline, K₂CO₃ | N-Aryl-N-benzyl-2-methylaniline |

| Arylboronic acid | Cu(OAc)₂, Pyridine | N-Aryl-N-benzyl-2-methylaniline |

Thermal and Catalytic Rearrangement Studies of N-benzylated Anilines (Isomeric and Mechanistic Relevance)

The thermal behavior of N-benzylated anilines, including N-benzyl-2-methylaniline hydrochloride, is characterized by rearrangement reactions that lead to the migration of the benzyl group from the nitrogen atom to the aromatic ring. These reactions are of significant mechanistic interest and result in the formation of various isomeric products.

Heating N-benzylaniline at elevated temperatures (around 315 °C) in the absence of a promoter initiates a rearrangement process. cdnsciencepub.com This thermal treatment results in the migration of the benzyl group to the ortho- and para- positions of the aniline nucleus, yielding aminodiphenylmethanes. cdnsciencepub.comresearchgate.net The reaction is believed to proceed through a free-radical mechanism, initiated by the homolytic fission of the N-benzyl bond. cdnsciencepub.comresearchgate.net This homolysis generates a benzyl radical and a phenylamino (B1219803) radical. cdnsciencepub.com

The generated free radicals can then participate in a variety of subsequent reactions. The benzyl radical can recombine with the phenylamino radical at the ortho and para positions, leading to the rearranged isomeric products. Furthermore, the radicals can lead to the formation of several side products. For instance, the pyrolysis of N-benzylaniline is known to produce ammonia, toluene, biphenyl, diphenylmethane, dibenzyl, and trans-stilbene, alongside aniline and the rearranged aminodiphenylmethanes. cdnsciencepub.comresearchgate.net The presence of these products provides strong evidence for a free-radical pathway. cdnsciencepub.com

When the thermal rearrangement of N-benzylaniline is carried out in the presence of high-boiling point solvents such as quinoline (B57606) or isoquinoline, the product distribution is altered. cdnsciencepub.com In addition to the normal rearrangement products, benzylated solvent molecules are also formed, such as 3-benzylquinoline. cdnsciencepub.com This observation further supports the intermolecular nature of the rearrangement, where the benzyl radical can react with surrounding solvent molecules. cdnsciencepub.com

While specific studies on the catalytic rearrangement of N-benzyl-2-methylaniline are not extensively detailed in the provided results, the general mechanisms for N-benzylated anilines suggest that the reaction is sensitive to reaction conditions. The thermal rearrangement of the closely related N-benzyl-N-methylaniline also proceeds via a homolytic fission to generate benzyl and N-methylphenylamino free radicals. cdnsciencepub.com This reaction yields products such as methylamine, diphenylmethane, dibenzyl, o-toluidine, and 4-methylacridine. cdnsciencepub.com The formation of these products is consistent with a free-radical mechanism.

The table below summarizes the products formed during the thermal rearrangement of N-benzylaniline.

Table 1: Products from the Thermal Rearrangement of N-Benzylaniline

| Product Category | Specific Products |

|---|---|

| Rearrangement Products | o-Aminodiphenylmethane, p-Aminodiphenylmethane |

| Cleavage Products | Aniline, Toluene, Dibenzyl, trans-Stilbene |

| Coupling Products | Biphenyl, Diphenylmethane |

| Side Products | Ammonia |

| Cyclization Products | 9-Phenylacridine, 2,3-Diphenylindole |

Cyclization Reactions Involving N-benzyl-2-methylaniline as a Precursor for Heterocyclic Scaffolds

N-benzyl-2-methylaniline and its derivatives are valuable precursors for the synthesis of various heterocyclic scaffolds, particularly those containing a nitrogen atom. The structural framework of these molecules is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most significant applications of N-benzylated anilines in heterocyclic synthesis is the preparation of acridine (B1665455) derivatives. The thermal rearrangement of N-benzylaniline itself can lead to the formation of 9-phenylacridine. cdnsciencepub.comresearchgate.net It is plausible that an intermediate aminodiphenylmethane, formed from the initial rearrangement, undergoes subsequent dehydrogenation and cyclization to yield the acridine scaffold. cdnsciencepub.com

Specifically for N-benzyl-2-methylaniline, the presence of the methyl group on the aniline ring can influence the outcome of the cyclization reaction, potentially leading to substituted acridines. For instance, the cyclization of related structures can be directed to form specific isomers. The synthesis of 2-methyl-9-substituted acridines has been reported, highlighting the utility of precursors with a methyl group at the 2-position. arabjchem.org

The general strategy for such cyclizations often involves an initial acid-catalyzed condensation or a thermal rearrangement followed by cyclodehydrogenation. The Bernthsen acridine synthesis, for example, involves the reaction of a diarylamine with a carboxylic acid or its derivative in the presence of a condensing agent like zinc chloride. While N-benzyl-2-methylaniline is a secondary amine, its derivatives or rearrangement products could potentially undergo similar cyclization pathways.

Furthermore, the pyrolysis of N-benzylaniline has also been shown to produce 2,3-diphenylindole, indicating that cyclization can also occur to form five-membered heterocyclic rings. cdnsciencepub.comresearchgate.net This suggests that N-benzyl-2-methylaniline could also serve as a precursor for substituted indole (B1671886) derivatives under specific thermal conditions.

The versatility of N-benzylated anilines as precursors for heterocyclic compounds is evident from the variety of cyclic structures that can be obtained. The specific reaction conditions, such as temperature, catalysts, and solvents, play a crucial role in directing the reaction towards the desired heterocyclic scaffold.

The table below provides examples of heterocyclic scaffolds that can be synthesized from N-benzylated aniline precursors.

Table 2: Heterocyclic Scaffolds from N-Benzylated Aniline Precursors

| Precursor | Heterocyclic Product | Reaction Type |

|---|---|---|

| N-Benzylaniline | 9-Phenylacridine | Thermal Rearrangement and Cyclization |

| N-Benzylaniline | 2,3-Diphenylindole | Thermal Rearrangement and Cyclization |

| N-Benzyl-N-methylaniline | 4-Methylacridine | Thermal Rearrangement and Cyclization |

Advanced Analytical Methodologies for N Benzyl 2 Methylaniline Hydrochloride

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are fundamental to the analytical chemistry of N-benzyl-2-methylaniline hydrochloride, enabling the separation of the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of this compound due to its high resolution and sensitivity. A typical method development would involve a reverse-phase approach, which is well-suited for separating moderately polar compounds.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides effective separation for aromatic amines. The mobile phase composition is then optimized; a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the main peak from any impurities. Detection is typically performed using a UV detector, as the aromatic rings in this compound provide strong chromophores. The detection wavelength is selected based on the UV spectrum of the compound to maximize sensitivity.

Validation of the HPLC method is performed according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A/B (50:50) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. ijpsonline.com This could include residual solvents from the synthesis (e.g., toluene (B28343), methanol) or volatile by-products. The hydrochloride salt itself is non-volatile; therefore, the sample is typically neutralized to the free base (N-benzyl-2-methylaniline) and extracted into a suitable organic solvent before injection.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. sincerechemical.com The column, often coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane, separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) data. rsc.org

Table 2: Example GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of the synthesis of this compound. nih.gov It is used to qualitatively track the consumption of starting materials (e.g., 2-methylaniline and benzyl (B1604629) chloride) and the formation of the desired product. researchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. After development, the plate is dried and visualized, often under UV light, which reveals the spots corresponding to the different components. The relative positions (Rf values) of the spots indicate the progress of the reaction. TLC is an invaluable screening tool for optimizing reaction conditions before scaling up. researchgate.net

Potentiometric and Conductometric Titration for Hydrochloride Content Determination

Titrimetric methods are classic analytical techniques used for the accurate determination of the hydrochloride content in this compound.

Potentiometric Titration: This method involves titrating a solution of the compound with a standardized base, such as sodium hydroxide (B78521) (NaOH). The end-point of the titration is determined by monitoring the change in potential (voltage) using an ion-selective electrode. For the hydrochloride salt of an amine, the titration curve will show a distinct inflection point corresponding to the neutralization of the hydrochloric acid. This allows for a precise calculation of the amount of hydrochloride present.

Conductometric Titration: This technique is based on the change in electrical conductivity of the solution during the titration. byjus.com When a solution of this compound is titrated with a strong base like NaOH, the highly mobile hydrogen ions (from the HCl) are replaced by less mobile sodium ions, causing the conductivity to decrease. youtube.com After the equivalence point, the addition of excess NaOH introduces highly mobile hydroxide ions, leading to a sharp increase in conductivity. byjus.commenofia.edu.eg The equivalence point is determined graphically by plotting conductivity against the volume of titrant added, and it is identified as the intersection of the two linear portions of the curve. tau.ac.ilumcs.pl This method is particularly useful for colored or turbid solutions where visual indicators are not effective. menofia.edu.eg

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis in research contexts)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and rapid method for the quantitative analysis of this compound in research settings, particularly for determining concentration in solutions. ugm.ac.id The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of chromophores, specifically the aniline (B41778) and benzyl aromatic systems. researchgate.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple and economical, UV-Vis spectrophotometry can be susceptible to interference from other absorbing species in the sample matrix. ugm.ac.idresearchgate.net

Trace Analysis and Impurity Profiling in Synthetic Batches (e.g., for N-nitrosamines if relevant to synthetic routes)

Impurity profiling is a critical aspect of quality control for any pharmaceutical compound. For this compound, which is a secondary amine derivative, there is a potential risk of forming N-nitrosamine impurities, which are classified as probable human carcinogens. nih.goveuropa.eu These impurities can form if nitrosating agents, such as nitrites, are present during the synthesis or storage under acidic conditions. nih.gov

Regulatory agencies like the FDA and EMA have issued stringent guidelines for the control of nitrosamine (B1359907) impurities in pharmaceutical products. nih.gov Therefore, highly sensitive analytical methods are required for their detection and quantification at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most commonly used techniques for this purpose. These methods offer extremely high sensitivity and selectivity, allowing for the detection of nitrosamines at parts-per-billion (ppb) levels. The use of tandem mass spectrometry (MS/MS) helps to eliminate matrix interference and provides confident identification and quantification of specific nitrosamine impurities that could potentially be formed from the N-benzyl-2-methylaniline structure.

Table 3: Common Analytical Techniques for N-Nitrosamine Impurity Analysis

| Technique | Typical Limit of Quantification (LOQ) | Key Advantages |

|---|---|---|

| LC-MS/MS | 0.01 - 1.0 ng/mL | High sensitivity, suitable for non-volatile nitrosamines |

| GC-MS/MS | 0.05 - 5.0 ng/mL | Excellent for volatile nitrosamines |

| HPLC-UV | >100 ng/mL | Lower sensitivity, used for screening at higher levels |

Emerging Research Frontiers and Future Directions for N Benzyl 2 Methylaniline Hydrochloride

Exploration in Advanced Catalysis for Highly Selective and Sustainable Transformations

While N-benzyl-2-methylaniline hydrochloride itself is more commonly the product of catalytic reactions, its structural motifs are relevant to the field of advanced catalysis. The synthesis of N-benzylated amines often employs sustainable methods like the "borrowing hydrogen" methodology, which couples alcohols and amines using earth-abundant metal catalysts, such as iron, producing water as the only byproduct. acs.org Research into nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes has demonstrated efficient N-alkylation of anilines (like 2-methylaniline) with benzyl (B1604629) alcohol to produce N-benzyl-2-methylaniline with yields up to 65%. nih.gov

The potential for this class of compounds to act as catalysts is also an area of interest. A close structural analog, N-benzyl-4-methylaniline, has been identified as a mesoporous material with a high surface area that can function as a solid acid catalyst. biosynth.com This immobilized catalyst has shown excellent properties for the synthesis of quinoline (B57606) derivatives, highlighting a potential future application for N-benzyl-2-methylaniline derivatives in heterogeneous catalysis. biosynth.com The development of such catalysts is central to creating more sustainable and atom-economical chemical transformations. organic-chemistry.orgorganic-chemistry.org

Application as a Key Precursor for Novel Heterocyclic Systems with Research Interest

N-benzylated anilines are valuable precursors for synthesizing novel heterocyclic systems, which form the backbone of many pharmaceuticals and functional materials. mdpi.com The reactivity of the secondary amine and the adjacent aromatic rings allows for various cyclization strategies. For example, related N,N-dibenzylaniline structures can be converted into quinazolinones, an important class of N-heterocycles, through photoredox-catalyzed oxidative C-N cleavage and subsequent cyclization. organic-chemistry.org

Three-component reactions involving benzylamines, diethyl phosphite, and triethyl orthoformate can yield N-benzylaminobenzylphosphonic acid, demonstrating the utility of the benzylamine (B48309) scaffold in creating complex acyclic structures that can be precursors to phosphorus-containing heterocycles. mdpi.com Furthermore, modern synthetic methods like Ni/photoredox dual catalysis enable the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov This indicates that N-benzyl-2-methylaniline could serve as a key building block in multi-step syntheses, where the benzyl and methylaniline moieties are incorporated into larger, more complex heterocyclic frameworks. beilstein-journals.org

Integration into Complex Molecular Architectures and Functional Materials

The structural framework of N-benzyl-2-methylaniline is being explored for its potential integration into advanced functional materials. A closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), has been successfully grown as a single crystal with significant nonlinear optical (NLO) properties. researchgate.net These crystals are effective emitters of terahertz (THz) electromagnetic waves, a region of the spectrum with applications in spectroscopy and imaging. researchgate.net The specific arrangement of the molecules in the crystal lattice, which belongs to the orthorhombic system, is crucial for these properties. researchgate.net

Moreover, the concept of immobilizing these molecules to create functional materials is an active area of research. N-benzyl-4-methylaniline, for instance, has been developed as a mesoporous material that acts as a solid acid catalyst. biosynth.com This demonstrates that the N-benzylated aniline (B41778) structure can be incorporated into solid supports, creating materials that combine the reactivity of the molecule with the practical advantages of a heterogeneous system, such as easy separation and reusability. biosynth.com

Fundamental Studies on Structure-Reactivity Relationships within N-benzylated Amine Classes

Understanding the relationship between molecular structure and chemical reactivity is fundamental to designing new molecules with desired properties. For N-benzylated amines, this involves studying how substituents on both the aniline and benzyl rings influence their behavior.

In nucleophilic substitution reactions, the electronic nature of substituents on the benzylamine moiety significantly affects the reaction rate. researchgate.net Studies on the reaction of meta- and para-substituted benzylamines with benzyl bromide show that electron-donating groups (e.g., methoxy, methyl) increase the reaction rate, while electron-withdrawing groups (e.g., chloro, nitro) decrease it. researchgate.net This conforms to the Hammett relationship, indicating that the reaction proceeds through an SN2-type transition state where the nucleophilicity of the amine nitrogen is paramount. researchgate.net

In the context of biological activity, extensive structure-activity relationship (SAR) studies have been performed on N-benzyl phenethylamines, which share the N-benzylated amine core. nih.gov These studies reveal that modifications to both the N-benzyl group and the second aromatic ring can dramatically alter binding affinity and functional activity at serotonin (B10506) receptors like 5-HT2A and 5-HT2C. nih.gov For example, nonpolar substituents such as halogens and alkyl groups tend to increase affinity, whereas hydrogen bond donors decrease it. nih.gov The interplay of steric and electronic effects from different substituents can lead to compounds with a wide range of potencies and selectivities. nih.gov

| Compound Class | Structural Variation | Observed Effect on Reactivity/Activity | Reference |

|---|---|---|---|

| Substituted Benzylamines | Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzylamine ring | Increases rate of SN2 reaction with benzyl bromide | researchgate.net |

| Substituted Benzylamines | Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylamine ring | Decreases rate of SN2 reaction with benzyl bromide | researchgate.net |

| N-benzyl Phenethylamines | Nonpolar substituents (halogens, alkyl groups) on the 4-position of the phenethylamine (B48288) ring | Increased binding affinity at 5-HT2A/2C receptors | nih.gov |

| N-benzyl Phenethylamines | Hydrogen-bond donor substituents (-COOH, -OH) on the 4-position of the phenethylamine ring | Decreased binding affinity at 5-HT2A/2C receptors | nih.gov |

| N-benzyl Phenethylamines | 2,3-Methylenedioxy substitution on the N-benzyl ring | General increase in 5-HT2A-selective binding | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.